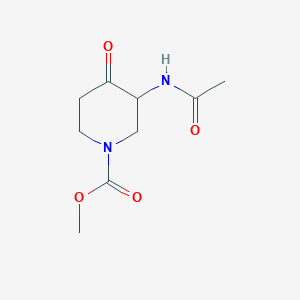
3-(4,4-Dimethylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It consists of an aniline group attached to a 4,4-dimethylcyclohexyl ring. This compound is a derivative of aniline, which is a primary aromatic amine. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 4,4-dimethylcyclohexyl nitrobenzene using tin (Sn) and concentrated hydrochloric acid (HCl) can yield this compound . The reaction is typically carried out in a reflux condenser, where the nitro compound is gradually reduced to the corresponding amine.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure to reduce the nitro group to an amine. The reaction conditions include elevated temperatures and pressures to ensure complete reduction and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4,4-Dimethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive aniline derivatives.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: The simplest aromatic amine with the formula C6H5NH2.
4,4-Dimethylcyclohexylamine: A derivative with a similar cyclohexyl ring but without the aromatic aniline group.
N-Methyl-4,4-dimethylcyclohexylamine: A tertiary amine with a similar structure but different functional groups.
Uniqueness
3-(4,4-Dimethylcyclohexyl)aniline is unique due to its combination of aniline and cyclohexyl structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-5,10-11H,6-9,15H2,1-2H3 |
InChI Key |
GNIMUNFVXAQTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15262529.png)
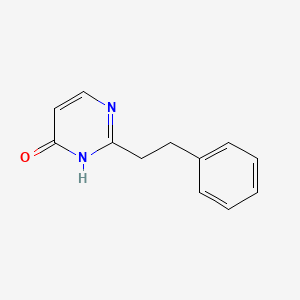
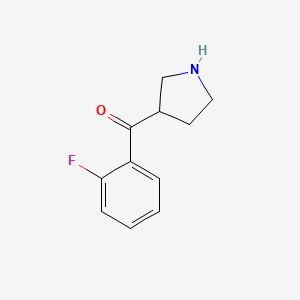
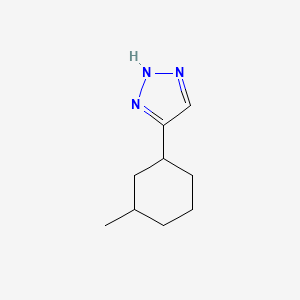
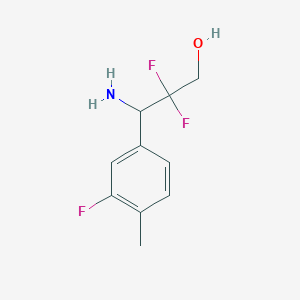
![2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B15262557.png)
![(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol](/img/structure/B15262562.png)
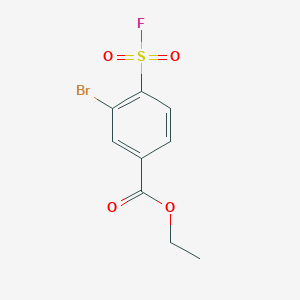
![5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid](/img/structure/B15262576.png)
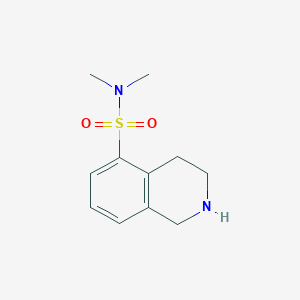
![[(3-Chloro-2-methylpropoxy)methyl]cyclopropane](/img/structure/B15262612.png)
![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15262615.png)

